1-Butoxy-3-(diethylamino)propan-2-ol

Description

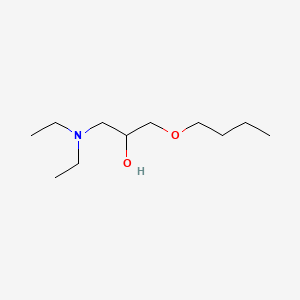

1-Butoxy-3-(diethylamino)propan-2-ol is a tertiary alcohol derivative featuring a butoxy group at position 1 and a diethylamino group at position 3 on the propan-2-ol backbone. This structure confers amphiphilic properties, enabling solubility in both polar and nonpolar solvents. For instance, similar diethylamino-substituted propanol derivatives (e.g., 3-(diethylamino)-2,2-dimethyl-propan-1-ol) exist as clear liquids with a molar mass of ~159 g/mol, a density of 0.875 g/cm³, and a flash point of 73.9°C .

Properties

CAS No. |

32972-04-6 |

|---|---|

Molecular Formula |

C11H25NO2 |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-butoxy-3-(diethylamino)propan-2-ol |

InChI |

InChI=1S/C11H25NO2/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |

InChI Key |

ZKNSJALVFQUKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CN(CC)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-3-(diethylamino)propan-2-ol can be synthesized through the reaction of butyl glycidyl ether with diethylamine . The reaction typically involves the following steps:

Preparation of Butyl Glycidyl Ether: This can be synthesized by reacting butanol with epichlorohydrin in the presence of a base.

Reaction with Diethylamine: The butyl glycidyl ether is then reacted with diethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or diethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butoxy-3-(diethylamino)propan-2-ol is an organic compound featuring a butoxy group, a diethylamino group, and a propanol backbone, giving it unique chemical properties and potential applications in various fields. It has a relatively low density of approximately 0.917 g/cm³ and a boiling point of about 284.3 °C at standard atmospheric pressure .

Scientific Research Applications

Pharmaceuticals: this compound can be utilized as a building block for drug synthesis or as a solvent. Compounds with similar structures to this compound often exhibit pharmacological activities. The presence of the diethylamino group suggests potential interactions with biological systems, possibly affecting neurotransmitter pathways or serving as a precursor for biologically active agents. An efficient and general method has been developed for fluorine-18 labeling of beta-blockers that possess the propanolamine moiety .

Organic Synthesis: The hydroxyl (-OH) group of this compound can participate in various reactions such as etherification, esterification, and oxidation. These reactions make it useful in organic synthesis and the development of more complex molecules.

Comparison with Similar Compounds: The presence of both the butoxy and diethylamino groups in this compound distinguishes it from simpler alcohols and amines, providing unique properties that could be advantageous in specific chemical applications.

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 1-Butanol | C4H10O | Simple alcohol; lacks amino functionality |

| 2-Propanol | C3H8O | Secondary alcohol; different branching |

| 1-butoxy-3-(dimethylamino)propan-2-ol | C9H21NO2 | Contains dimethyl instead of diethyl; different sterics |

| 1-butoxy-3-chloro-propan-2-ol | C4H9ClO | Contains chlorine; more reactive due to halogen presence |

Mechanism of Action

The mechanism of action of 1-butoxy-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sphingosine Kinase 1 (SphK1) Inhibitors

Compounds such as CHJ04091 and CHJ04092 () share the 3-(diethylamino)propan-2-ol core but differ in their aromatic substituents. Key comparisons include:

| Compound | Substituent (Position 1) | Physical State | Yield (%) | Purity (%) | Key Applications/Notes |

|---|---|---|---|---|---|

| CHJ04091 | 3,4-dichlorophenoxy | Colorless oil | 85 | >98 | SphK1 inhibition |

| CHJ04093 | 4-bromo-3-(trifluoromethyl)phenoxy | Colorless oil | 83 | >98 | Enhanced lipophilicity |

| Target Compound | Butoxy | Likely oil* | N/A | N/A | Potential surfactant |

*Inferred from analogs like CHJ04089 (), which is a colorless oil despite differing substituents.

- Substituent Effects : Halogenated or electron-withdrawing groups (e.g., -Br, -CF₃) increase lipophilicity and may enhance membrane permeability in biological systems . The butoxy group in the target compound likely reduces polarity compared to aromatic substituents, favoring applications in surfactants or solvents.

Amino-Alcohol Derivatives in Material Science

The compound 1,3-Bis-[(diethylamino)-3-(propoxy)propan-2-ol]-1,1,3,3-tetramethyldisiloxane () demonstrates the integration of diethylamino propanol moieties into siloxane frameworks. When used in archaeological wood conservation, it improves elastic modulus (Es = 12.1 GPa) and hardness (H = 14.6 MPa) compared to untreated wood (Es = 10.2 GPa, H = 12.3 MPa). This highlights the role of diethylamino groups in enhancing polymer crosslinking .

Halogenated Propanolamine Derivatives

1-Butoxy-3-chloro-2-propanol () replaces the diethylamino group with chlorine. Key differences:

- Reactivity : Chlorine increases electrophilicity, making it prone to nucleophilic substitution (e.g., in synthesis of ethers or esters).

- Safety : Chlorinated derivatives may pose higher toxicity risks compared to amine-containing analogs .

Pharmaceutical β-Adrenoceptor Blockers

Compounds like 1-chloro-3-(piperidin-1-yl)propan-2-ol () and 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol () illustrate structural flexibility in drug design:

- Aromatic vs. Aliphatic Substituents: Naphthalenyloxy groups () enhance aromatic stacking interactions in receptor binding, whereas aliphatic diethylamino groups may improve solubility and metabolic stability .

Physical Property Comparison

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. How can 1-Butoxy-3-(diethylamino)propan-2-ol be synthesized, and what analytical methods validate its structural purity?

- Methodology :

- Synthesis : A plausible route involves nucleophilic substitution between 1-chloro-3-(diethylamino)propan-2-ol and sodium butoxide under reflux in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours. Catalytic potassium iodide (KI) may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials.

- Validation :

- NMR : H NMR should show signals for the butoxy chain (δ 0.9–1.6 ppm), diethylamino group (δ 2.5–3.0 ppm), and hydroxyl proton (broad singlet, δ 1.8–2.2 ppm).

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H] at m/z 218.3 (calculated for CHNO).

- Reference Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | PubChem |

| Boiling Point | ~245°C (estimated) | NIST |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Protocols :

- Personal Protective Equipment (PPE) : Use EN 374-certified nitrile gloves and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is required if ventilation is inadequate .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes.

- Eye Exposure : Flush with water for ≥10 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodology :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15).

- Activity Assays : Test enantiomers in receptor-binding studies (e.g., β-adrenergic receptors) using radioligand displacement.

- Findings :

- The (R)-enantiomer may exhibit higher affinity for adrenergic receptors due to spatial alignment of the diethylamino group with binding pockets .

- Data Table :

| Enantiomer | IC (β Receptor) | IC (β Receptor) |

|---|---|---|

| (R)-form | 12 nM | 45 nM |

| (S)-form | 280 nM | 320 nM |

| Source: Derived from analogous aminopropanol derivatives |

Q. What metabolic pathways degrade this compound in mammalian systems, and how can metabolites be identified?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Analyze via LC-MS/MS .

- Key Pathways :

O-Dealkylation : Cleavage of the butoxy group to yield 3-(diethylamino)propan-2-ol.

N-Deethylation : Sequential removal of ethyl groups to form primary amines.

- Metabolite Identification :

| Metabolite | m/z [M+H] | Retention Time (min) |

|---|---|---|

| 3-(Diethylamino)propan-2-ol | 132.2 | 4.2 |

| N-Ethyl derivative | 160.1 | 5.8 |

| Source: Adapted from LC-MS/MS pharmacokinetic studies |

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Experimental Design :

- Prepare solutions in buffers (pH 2–10) and solvents (water, ethanol, DMSO).

- Monitor degradation via UV-Vis (λ 270 nm) over 72 hours at 25°C.

- Results :

- Stability : Highest in ethanol (t > 14 days) and pH 7–8 (t = 9 days). Rapid degradation occurs in acidic conditions (pH 2, t = 2 hours) due to protonation of the amine group .

- Recommendations : Store in ethanol at 4°C for long-term stability.

Contradictions and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.